6-Dimethylaminopurine-9-riboside 6-Dimethylaminopurine-9-riboside N(6),N(6)-dimethyladenosine is a methyladenosine compound with two methyl groups attached to N(6) of the adenine nucleobase. It derives from an adenosine.
Brand Name: Vulcanchem
CAS No.: 2620-62-4
VCID: VC0014600
InChI: InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
SMILES: CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol

6-Dimethylaminopurine-9-riboside

CAS No.: 2620-62-4

Reference Standards

VCID: VC0014600

Molecular Formula: C12H17N5O4

Molecular Weight: 295.29 g/mol

6-Dimethylaminopurine-9-riboside - 2620-62-4

CAS No. 2620-62-4
Product Name 6-Dimethylaminopurine-9-riboside
Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
Standard InChIKey WVGPGNPCZPYCLK-WOUKDFQISA-N
Isomeric SMILES CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
Canonical SMILES CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
Description N(6),N(6)-dimethyladenosine is a methyladenosine compound with two methyl groups attached to N(6) of the adenine nucleobase. It derives from an adenosine.
Synonyms 6-(gamma,gamma-dimethylamino)purine riboside
6-dimethylaminopurine riboside
N(6),N(6)-dimethyladenosine
PubChem Compound 440004
Last Modified Nov 11 2021
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